molecular formula C8H13NO2 B13565886 2-Amino-2-(bicyclo[3.1.0]hexan-3-yl)acetic acid

2-Amino-2-(bicyclo[3.1.0]hexan-3-yl)acetic acid

Cat. No.: B13565886
M. Wt: 155.19 g/mol
InChI Key: CGZXFSSOWGGUPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-(bicyclo[3.1.0]hexan-3-yl)acetic acid is a unique organic compound characterized by its bicyclic structure. This compound is known for its potential applications in various fields, including medicinal chemistry and synthetic organic chemistry. Its structure comprises a bicyclo[3.1.0]hexane ring system, which imparts significant strain and reactivity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(bicyclo[3.1.0]hexan-3-yl)acetic acid typically involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This method utilizes an organic or iridium photoredox catalyst under blue LED irradiation to achieve good yields for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis methods mentioned above can be scaled up for industrial applications. The use of photoredox catalysis and blue LED irradiation offers a sustainable and efficient approach for large-scale production.

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

2-amino-2-(3-bicyclo[3.1.0]hexanyl)acetic acid

InChI

InChI=1S/C8H13NO2/c9-7(8(10)11)6-2-4-1-5(4)3-6/h4-7H,1-3,9H2,(H,10,11)

InChI Key

CGZXFSSOWGGUPN-UHFFFAOYSA-N

Canonical SMILES

C1C2C1CC(C2)C(C(=O)O)N

Origin of Product

United States

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